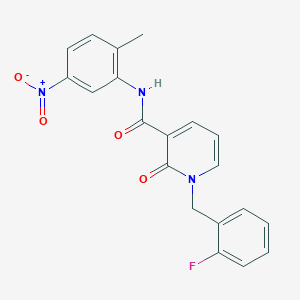

1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

The compound 1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide features a dihydropyridinone core substituted at position 1 with a 2-fluorobenzyl group and at position 3 with a carboxamide linked to a 2-methyl-5-nitrophenyl moiety. The 2-fluorobenzyl group is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and target binding through hydrophobic and electronic interactions .

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-13-8-9-15(24(27)28)11-18(13)22-19(25)16-6-4-10-23(20(16)26)12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTPYYGZMYWTCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the Dihydropyridine Core:

- Starting with a suitable pyridine derivative, the dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its pharmacological properties, including potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.

Biology: It may be used in studies involving enzyme inhibition or receptor binding assays to understand its biological activity.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, for example, it may act by:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Inhibiting key signaling pathways involved in disease processes, such as inflammation or cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Structural Analysis

- Core Variations: The target compound shares a dihydropyridinone core with 6d () and Merestinib (). However, 6d incorporates a hydroxyl group at position 4 and a nitrostyryl substituent, which may reduce solubility compared to the target compound’s nitroaryl group . Merestinib replaces the 2-fluorobenzyl group with a 4-fluorophenyl and adds a methyl group, likely optimizing steric compatibility in ADC therapies .

Substituent Effects :

- The 2-methyl-5-nitrophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with 6d ’s simpler nitrophenyl and nitrostyryl groups. This may influence binding kinetics or metabolic stability .

- Fluorinated benzyl groups (e.g., 2-fluorobenzyl in the target compound vs. 4-fluorophenyl in Merestinib ) demonstrate positional flexibility in enhancing lipophilicity and resistance to oxidative metabolism .

Biological Activity

1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which has garnered attention due to its potential biological activities. This compound features a complex structure that includes a dihydropyridine core, a carboxamide functional group, and various aromatic substitutions. The unique combination of these substituents may influence its pharmacological properties and therapeutic applications.

Research indicates that 1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may exhibit diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms, potentially involving apoptosis induction or cell cycle arrest.

- Cholinesterase Inhibition : Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound could also modulate cholinergic signaling pathways.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound and related derivatives:

Case Studies and Research Findings

- Anticancer Evaluation : A study assessed the anticancer potential of similar dihydropyridine derivatives through the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant growth inhibition in human tumor cell lines, with mean GI50 values suggesting effective cytotoxicity at low concentrations .

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds structurally related to 1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide could induce apoptosis in cancer cells by activating intrinsic pathways .

- Cholinergic Modulation : The inhibitory effects on cholinesterases suggest potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Answer : A stepwise approach is advised:

- Step 1 : Synthesize the pyridinone core via cyclization of substituted acrylamide derivatives under acidic conditions, as described for analogous dihydropyridine carboxamides .

- Step 2 : Introduce the 2-fluorobenzyl group using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl halides).

- Step 3 : Couple the nitro-substituted aniline via amide bond formation, employing carbodiimide activators (e.g., EDC/HOBt).

- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) to enhance solubility of intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Assign peaks to confirm the fluorobenzyl substituent (δ ~5.3 ppm for benzyl CH2) and nitro group (meta-substitution on phenyl confirmed by splitting patterns) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) and molecular ion consistency (calculated MW: ~395.35 g/mol).

- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm−1 for pyridinone and amide bonds) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Answer : Contradictions often arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase inhibition) .

- Purity Verification : Reanalyze batches with conflicting data via LC-MS to rule out degradation products or enantiomeric impurities .

- Structural Confirmation : Perform X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regiochemistry of the nitro group, which impacts binding .

Q. What computational strategies predict the binding affinity of this compound to target proteins?

- Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs for kinase domains) to model interactions between the fluorobenzyl group and hydrophobic pockets.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyridinone core in aqueous environments .

- QSAR Models : Train models on analogs (e.g., nitro-phenyl derivatives) to correlate substituent electronic effects (Hammett σ values) with activity .

Q. How can reaction yields be optimized during large-scale synthesis?

- Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for coupling steps; microwave-assisted synthesis may reduce reaction times .

- Solvent Optimization : Use mixed solvents (e.g., DCM/MeOH) to improve intermediate solubility and reduce byproducts.

- Workup Strategies : Employ column chromatography with gradient elution (hexane/EtOAc) for high-purity isolation .

Q. What strategies validate the metabolic stability of this compound in preclinical studies?

- Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Adjust substituents (e.g., fluorobenzyl vs. chlorobenzyl) to block CYP3A4-mediated oxidation .

- Isotope Labeling : Synthesize a deuterated analog at metabolically labile sites (e.g., benzyl CH2) to prolong half-life .

Data Contradiction Analysis

Q. Why do SAR studies report conflicting potency for analogs with modified nitro groups?

- Answer :

- Electronic Effects : Meta-nitro (as in the target compound) may enhance electron-withdrawing effects, stabilizing H-bonds with targets, whereas para-nitro analogs could induce steric clashes .

- Redox Sensitivity : Nitro groups may undergo intracellular reduction to amino derivatives, altering activity. Test analogs under anaerobic conditions to isolate redox-independent effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.